1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol

PI3Kα inhibition Oncology Kinase selectivity

Researchers requiring defined pan-Class I PI3K inhibition often face batch-to-batch variability and inappropriate analog substitution. This compound resolves these issues with validated isoform-specific pharmacology and a versatile synthetic handle. - Confirmed pan-Class I PI3K inhibitor: PI3Kα IC50=35 nM, PI3Kβ IC50=95 nM, PI3Kδ IC50=74 nM. - Low CYP3A4 inhibition (IC50=10 μM) minimizes drug-drug interaction confounding in cellular assays. - Piperidin-4-ol hydroxyl group serves as a critical derivatization handle for HIV-1 reverse transcriptase inhibitor synthesis.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1353979-16-4
Cat. No. B1456250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
CAS1353979-16-4
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=N1)N2CCC(CC2)O
InChIInChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13)
InChIKeyCLGRAYAKVOCLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol Structural and Functional Overview


1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol (CAS 1353979-16-4) is a heterocyclic small molecule characterized by a 6-methylaminopyrimidine core linked to a piperidin-4-ol moiety . It functions as a selective ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with differential potency across PI3Kα, β, and δ isoforms [1]. The compound serves both as a direct biochemical probe for PI3K isoform selectivity profiling and as a key synthetic building block in the development of piperidin-4-yl-aminopyrimidine-based inhibitors targeting HIV-1 reverse transcriptase and other kinases [2].

Workflow PI3K pathway inhibition studies
Probe type Pan-Class I PI3K biochemical probe
Synthetic use Building block for aminopyrimidine-based inhibitors

Irreplaceability of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol in PI3K Research


While the 6-aminopyrimidine scaffold is widely explored for kinase inhibition, substitution patterns profoundly alter isoform selectivity and downstream biological effects. 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol exhibits a specific PI3K isoform inhibition fingerprint—with an IC50 of 35 nM for PI3Kα, 95 nM for PI3Kβ, and 74 nM for PI3Kδ in recombinant assays [1]—that is not replicated by closely related analogs lacking the methylamino or 4-hydroxypiperidine groups. These modifications influence both ATP-binding pocket interactions and physicochemical properties, rendering simple in-class substitution inappropriate for experiments requiring defined PI3K isoform pharmacology or for synthesis of derivative compounds where the piperidin-4-ol moiety serves as a critical handle for further derivatization [2].

Isoform profile shifts with modified substitution
Removing the methylamino or piperidin-4-ol group may alter PI3K isoform selectivity fingerprints; simple in-class analogs do not guarantee equivalent pan-Class I coverage.
Loss of synthetic handle for HIV NNRTI derivatization
The piperidin-4-ol hydroxyl is a critical functionalization point for DPAPY HIV-1 NNRTI lead synthesis; replacement scaffolds may lack this derivatization route.
Multi-isoform profile differs from PI3Kδ-selective inhibitors
Unlike isoform-selective clinical candidates, this compound exhibits broader Class I PI3K inhibition; direct substitution risks unintended pathway modulation.

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol Quantitative Evidence


PI3Kα Inhibition Profile vs. PI-103

The compound inhibits recombinant PI3Kα with an IC50 of 35 nM [1], demonstrating comparable potency to the well-characterized dual PI3Kα/mTOR inhibitor PI-103 (PI3Kα IC50 = 2-8 nM in cellular assays) [2]. While PI-103 exhibits potent mTOR co-inhibition (IC50 = 20 nM) that complicates pathway dissection [2], the target compound's activity profile is restricted to Class I PI3K isoforms without confounding mTOR activity, enabling cleaner PI3Kα-specific interrogation.

PI3Kα vs. PI-103
Reported
IC50 35 nM (PI3Kα)
vs. PI-103 IC50 2–8 nM
Cleaner PI3Kα interrogation without mTOR confounding
Cross-study; recombinant vs cellular assays
PI3Kα inhibition Oncology Kinase selectivity

PI3Kδ Selectivity vs. Idelalisib

Against PI3Kδ, the compound exhibits an IC50 of 74 nM in recombinant assays [1], whereas the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101) demonstrates IC50 values of 2.5 nM (biochemical) to 8 nM (cellular) for PI3Kδ with >40- to 300-fold selectivity over other PI3K isoforms [2]. In contrast, the target compound shows only ~2.1-fold selectivity for PI3Kα over PI3Kδ and ~1.3-fold selectivity for PI3Kβ over PI3Kδ, representing a distinct pan-Class I inhibition signature rather than isoform-selective blockade.

PI3Kδ vs. Idelalisib
Reported
PI3Kδ IC50 74 nM,
pan-Class I coverage;
idelalisib PI3Kδ IC50 2.5 nM
Balanced multi-isoform profile without extreme PI3Kδ bias
Broad PI3K coverage differs from δ-selective tools
PI3Kδ selectivity Hematological malignancies Kinase profiling

CYP3A4 Inhibition Risk Assessment

In human liver microsome assays, 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol exhibits time-dependent CYP3A4 inhibition with an IC50 of 10,000 nM (10 μM) following a 30-minute preincubation [1]. This value indicates weak CYP3A4 inhibitory potential, placing it in a favorable position relative to the widely used PI3Kδ inhibitor idelalisib, which is a moderate-to-strong CYP3A4 inhibitor (IC50 = 1.6 μM) and carries clinically significant drug-drug interaction warnings [2]. The approximately 6.3-fold weaker CYP3A4 inhibition for the target compound suggests a reduced risk of altering the pharmacokinetics of co-administered CYP3A4 substrates.

CYP3A4 inhibition
Reported
IC50 10 µM (HLM)
vs. idelalisib IC50 1.6 µM
Weaker CYP3A4 inhibition in microsomal assay
Supports DDI liability screening context
CYP3A4 inhibition Drug-drug interactions ADME-Tox profiling

Synthetic Intermediate for HIV NNRTIs

The compound serves as the foundational piperidin-4-yl-aminopyrimidine scaffold for constructing DPAPY (delavirdine-piperidin-4-yl-aminopyrimidine hybrid) HIV-1 non-nucleoside reverse transcriptase inhibitors [1]. In the DPAPY series, derivatives incorporating this core achieved EC50 values as low as 8.6 nM against wild-type HIV-1 with selectivity indices >2,000 [2]. The unsubstituted 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol itself lacks direct anti-HIV activity but is the essential precursor for installing diverse N-benzyl and indazolyl substituents that confer potent antiviral activity and activity against resistant viral strains [1].

HIV-1 NNRTI scaffold
Class-level
Precursor to DPAPY series;
derivative EC50 as low as 8.6 nM
Enables synthesis of HIV-1 NNRTI lead compounds
Class-level inference; scaffold-derived activity
HIV-1 NNRTI Medicinal chemistry Building block

1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol Application Scenarios


PI3K Isoform Profiling for Oncology

Use this compound as a reference pan-Class I PI3K inhibitor (IC50: PI3Kα 35 nM, PI3Kβ 95 nM, PI3Kδ 74 nM) in head-to-head biochemical profiling against isoform-selective tool compounds. Its balanced multi-isoform coverage, combined with weak CYP3A4 inhibition (IC50 = 10 μM), makes it suitable for cellular pathway analysis where confounding mTOR activity must be avoided [1][2].

HIV-1 NNRTI Lead Optimization

Procure this compound as a key synthetic intermediate for generating piperidin-4-yl-aminopyrimidine-based HIV-1 reverse transcriptase inhibitors. The piperidin-4-ol hydroxyl group provides a versatile handle for further functionalization, enabling the synthesis of DPAPY derivatives that have demonstrated single-digit nanomolar potency against wild-type and drug-resistant HIV-1 strains [3].

In Vitro DDI Risk Assessment

Employ this compound as a low-CYP3A4-inhibition benchmark when evaluating novel PI3K-targeting chemical series. Its IC50 of 10 μM against CYP3A4 provides a reference point for distinguishing compounds with favorable DDI profiles from those requiring further optimization [2].

SAR Exploration of Aminopyrimidine Kinase Inhibitors

Use this compound as a starting scaffold for systematic SAR studies exploring the impact of N-methylation and piperidine hydroxylation on PI3K isoform selectivity, cellular permeability, and metabolic stability. Comparative data against analogs lacking the methylamino or hydroxyl groups can delineate the structural determinants of potency and selectivity [1].

Application
Selection Property
Validation Focus
PI3K isoform profiling studies
Pan-Class I PI3K inhibition profile
PI3Kα/β/δ biochemical assay context
HIV-1 NNRTI lead optimization
Synthetic intermediate with piperidin-4-ol handle
DPAPY scaffold SAR and derivatization
In vitro ADME-Tox profiling
CYP3A4 time-dependent inhibition profile
DDI liability screening benchmark
Kinase inhibitor SAR exploration
Structural determinants of isoform selectivity
Methylamino/hydroxyl group contributions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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